molecular formula C24H34N4O B4940611 N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide

Katalognummer: B4940611
Molekulargewicht: 394.6 g/mol
InChI-Schlüssel: CEGNFWMSUFTTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as CPP, is a compound that has been widely studied due to its potential therapeutic applications. CPP is a derivative of the pyrazolone family and has been found to have a range of pharmacological effects.

Wirkmechanismus

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, addiction, and depression. By blocking the NMDA receptor, this compound can reduce the transmission of pain signals, decrease the rewarding effects of drugs of abuse, and increase levels of serotonin and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce the transmission of pain signals in the spinal cord, decrease the rewarding effects of drugs of abuse, and increase levels of serotonin and norepinephrine in the brain. Additionally, this compound has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, this compound also has limitations, including its relatively short half-life and potential side effects, such as sedation and motor impairment.

Zukünftige Richtungen

There are several future directions for research on N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of this compound in other areas, such as anxiety and schizophrenia, and the development of new drug delivery systems to improve the pharmacokinetics of this compound. Additionally, further research is needed to fully understand the potential side effects of this compound and to develop strategies to minimize them.

Synthesemethoden

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-4-piperidinone with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, followed by the reaction with 3-phenylpropanoyl chloride. Other methods include the reaction of 1-(cyclohexylmethyl)-4-piperidinone with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, followed by the reaction with phenylacetyl chloride.

Wissenschaftliche Forschungsanwendungen

N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been studied for its potential therapeutic applications in a range of areas, including pain management, addiction, and depression. Studies have shown that this compound can act as a potent analgesic, with effects comparable to morphine. This compound has also been found to have anti-addictive effects, reducing the rewarding effects of drugs such as cocaine and amphetamine. Additionally, this compound has been shown to have antidepressant effects, with studies demonstrating its ability to increase levels of serotonin and norepinephrine in the brain.

Eigenschaften

IUPAC Name

N-[2-[1-(cyclohexylmethyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c29-24(12-11-20-7-3-1-4-8-20)26-23-13-16-25-28(23)22-14-17-27(18-15-22)19-21-9-5-2-6-10-21/h1,3-4,7-8,13,16,21-22H,2,5-6,9-12,14-15,17-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGNFWMSUFTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.